
(7-Methyloctyl)sulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-methyloctyl)sulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by a (7-methyloctyl) group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of a (7-methyloctyl)sulfamate.
Aplicaciones Científicas De Investigación
Therapeutic Applications
(7-Methyloctyl)sulfamic acid, as a derivative of sulfamic acid, has significant implications in therapeutic applications. Notably, sulfamic acid derivatives like sulfamates are integral in designing pharmacological agents with diverse biological activities. For instance, sulfamate inhibitors of aminoacyl-tRNA synthetases have emerged as a new class of antibiotics, effective against drug-resistant infections. These derivatives also show promise in antiviral therapies, especially in HIV treatment through reverse transcriptase and protease inhibitors. In cancer therapy, sulfamates target steroid sulfatase and carbonic anhydrases in tumors, offering new approaches in treating hormone-dependent cancers such as breast and prostate cancers. Sulfamates like topiramate, used clinically as anticonvulsants, have also been suggested for treating obesity due to their inhibition of mitochondrial isozyme CA V involved in lipogenesis (Winum et al., 2004).
Chemical Synthesis and Catalysis
In chemical synthesis, (7-Methyloctyl)sulfamic acid-related compounds have been used as catalysts in reactions such as acetolysis of cyclic ethers, offering a greener alternative to metal-containing acidic materials. This methodology is applicable to various cyclic ethers, demonstrating versatility in synthetic chemistry (Wang et al., 2004). Additionally, sulfamic acid has been employed as an efficient catalyst for the protection of carbonyls in acetalization and ketalization reactions, highlighting its role in organic synthesis due to its stability and selectivity (Wang et al., 2005).
Environmental and Industrial Applications
From an environmental perspective, sulfamic acid derivatives are being explored for their potential in water treatment and pollution control. For example, sulfamic acid incorporated into materials like HKUST-1 has demonstrated efficiency in adsorptive removal of pollutants from water, indicating its utility in environmental remediation (Kaid et al., 2020). In industrial applications, sulfamic acid serves as a green and efficient catalyst for esterification reactions and as an environmentally friendly alternative electrolyte for acid cleaning and corrosion inhibition, highlighting its role in sustainable industrial processes (Verma & Quraishi, 2022).
Propiedades
Nombre del producto |
(7-Methyloctyl)sulfamic acid |
|---|---|
Fórmula molecular |
C9H21NO3S |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
7-methyloctylsulfamic acid |
InChI |
InChI=1S/C9H21NO3S/c1-9(2)7-5-3-4-6-8-10-14(11,12)13/h9-10H,3-8H2,1-2H3,(H,11,12,13) |
Clave InChI |
WRAOMSYSAAAQTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCNS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[[2-[(18S,25S,32S,35S)-18-(2-amino-2-oxoethyl)-25-[(R)-hydroxy(phenyl)methyl]-32-[(4-hydroxyphenyl)methyl]-21-methyl-35-[(1R)-1-(oxiran-2-yl)ethyl]-16,23,30,33-tetraoxo-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid](/img/structure/B1264433.png)
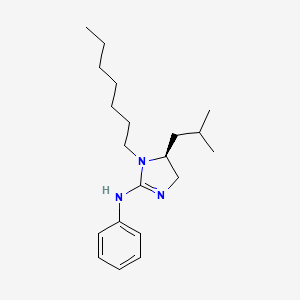
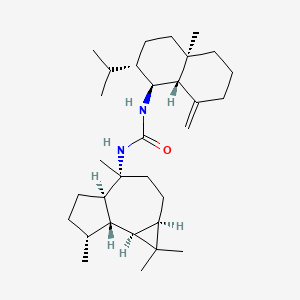
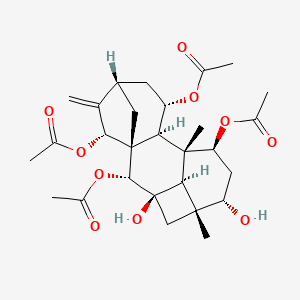
![N-((4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1264437.png)
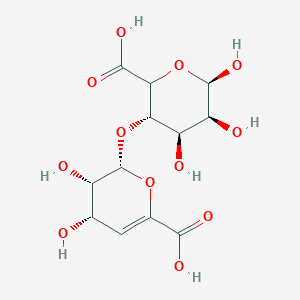
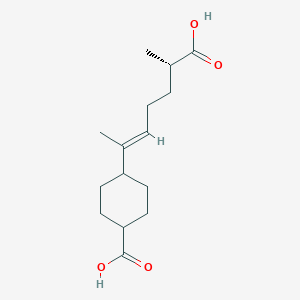

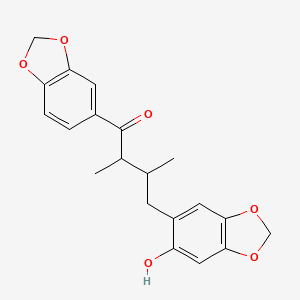
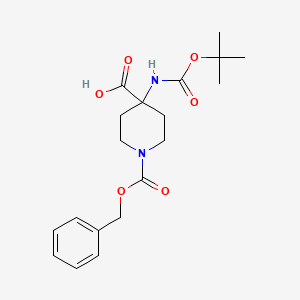
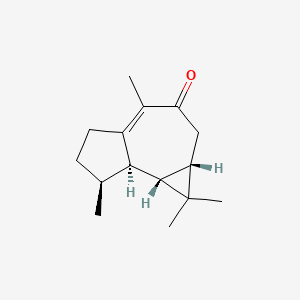
![(2S,4S)-2-amino-5-[[(3R,4R,7S,10S,11S)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1264451.png)
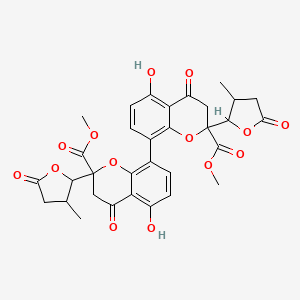
![methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1264456.png)